molecular formula C16H20N2O2S B2987656 N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide CAS No. 1252323-81-1

N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide

Cat. No.: B2987656
CAS No.: 1252323-81-1
M. Wt: 304.41
InChI Key: SAKXTUQIBRAIKC-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide is a complex organic compound characterized by the presence of a cyano group, a cyclopropyl group, and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors One common approach is the reaction of a cyclopropyl ketone with a suitable nitrile to introduce the cyano groupThe final step involves the formation of the acetamide linkage under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, participating in various biochemical pathways. The methoxyphenyl moiety may interact with hydrophobic pockets in proteins, influencing their activity. The overall effect of the compound is determined by the combined interactions of its functional groups with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the methoxyphenyl moiety provides aromatic stability and potential for π-π interactions .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[(3-methoxyphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(11-17,13-6-7-13)18-15(19)10-21-9-12-4-3-5-14(8-12)20-2/h3-5,8,13H,6-7,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKXTUQIBRAIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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